molecular formula C45H69N11O12S B12434788 Duratocin

Duratocin

Cat. No.: B12434788
M. Wt: 988.2 g/mol
InChI Key: SMMBGKXBHJTULT-DTRKZRJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of carbetocin involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Chain Elongation: Subsequent amino acids are added one by one.

    Cleavage: The peptide is cleaved from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial production of carbetocin follows similar principles but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Carbetocin undergoes several types of chemical reactions:

    Oxidation: Carbetocin can be oxidized, particularly at the sulfur-containing amino acid residues.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Various functional groups in carbetocin can undergo substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbetocin has a wide range of applications in scientific research:

Mechanism of Action

Carbetocin exerts its effects by binding to oxytocin receptors on the smooth muscle cells of the uterus. This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels, which in turn cause rhythmic uterine contractions. The oxytocin receptor content in the uterus increases during pregnancy, reaching a peak at the time of delivery, which enhances the efficacy of carbetocin .

Comparison with Similar Compounds

Carbetocin is often compared to oxytocin due to their similar mechanisms of action. carbetocin has a longer duration of action and is more stable than oxytocin. Other similar compounds include:

    Oxytocin: The natural hormone with a shorter half-life.

    Methylergonovine: Another uterotonic agent with a different mechanism of action.

    Misoprostol: A prostaglandin analogue used for similar indications but with different side effects.

Carbetocin’s uniqueness lies in its prolonged action and stability, making it a preferred choice in certain clinical settings .

Biological Activity

Duratocin, known generically as carbetocin, is a synthetic analogue of oxytocin, primarily used in obstetric settings to manage uterine atony and prevent postpartum hemorrhage (PPH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

Carbetocin functions as an agonist at the oxytocin receptor (OXTR), which is predominantly located in the smooth muscle of the uterus. Upon administration, it induces rhythmic contractions of the uterus, thereby increasing uterine tone and frequency of contractions. This mechanism is crucial for preventing excessive bleeding following childbirth.

  • Binding Affinity : Carbetocin binds to OXTR with an affinity comparable to that of natural oxytocin. However, it exhibits a longer half-life due to its resistance to enzymatic degradation by aminopeptidases, extending its duration of action to approximately 40-80 minutes compared to 3-10 minutes for oxytocin .

Clinical Applications and Efficacy

Carbetocin is primarily indicated for:

  • Prevention of Postpartum Hemorrhage : It is administered as a single intravenous dose following cesarean delivery or during labor to minimize the risk of PPH.

Efficacy Studies :

  • A comparative study demonstrated that a single injection of carbetocin was more effective than continuous oxytocin infusion in preventing PPH while maintaining similar hemodynamic profiles .
  • In a large implementation study in Nigeria involving over 18,000 deliveries, carbetocin was administered prophylactically in 56% of cases, resulting in only 0.8% incidence of PPH. The preference for carbetocin among healthcare providers was significantly high due to its effectiveness and ease of use .

Safety Profile

While carbetocin is generally well-tolerated, there are notable adverse effects:

  • Common Side Effects : Nausea (5.3%), vomiting (2.7%), and skin reactions such as pruritus (9.6%) have been documented .
  • Severe Reactions : A case report highlighted a near-fatal incident involving bronchospasm and bradycardia following carbetocin administration. The patient required extensive resuscitation efforts, underscoring the need for vigilance during administration .

Comparative Analysis with Oxytocin

The table below summarizes key differences between carbetocin and oxytocin based on various studies:

ParameterCarbetocinOxytocin
Binding AffinityHighHigh
Duration of Action40-80 minutes3-10 minutes
AdministrationSingle IV doseContinuous infusion or IV bolus
Efficacy in PPH PreventionMore effective (single dose)Less effective (continuous)
Common Side EffectsNausea, vomitingSimilar profile

Case Studies

Several case studies have illustrated the practical applications and challenges associated with carbetocin:

  • Implementation Study in Nigeria : Highlighted the successful use of heat-stable carbetocin in preventing PPH across diverse healthcare settings .
  • Adverse Reaction Case : Documented severe respiratory complications following intravenous administration, emphasizing the importance of monitoring patients post-administration .

Properties

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

SMMBGKXBHJTULT-DTRKZRJBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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